Home > Products > Building Blocks P10076 > 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine - 885499-57-0

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine

Catalog Number: EVT-386959
CAS Number: 885499-57-0
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is a heterocyclic compound frequently utilized in medicinal chemistry as a scaffold for developing novel therapeutic agents. [] Its structure, containing both a pyrrolo[2,3-b]pyridine and a piperidine ring, offers versatility for modification and exploration of structure-activity relationships. Research interest in this compound stems from its potential to interact with various biological targets, making it a valuable starting point for discovering new drugs for various diseases.

2-[(1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid

  • Compound Description: This compound is a key pharmaceutical intermediate. []

4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)

  • Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor. It exhibits improved pharmaceutical properties compared to its indole analogue while maintaining a similar HIV-1 inhibitory profile. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor. It incorporates a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety. []

3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a candidate for imaging dopamine D4 receptors. It exhibits homogeneous distribution of radioactivity within the rat brain in ex vivo studies. []

3-{[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential dopamine D4 receptor imaging agent. [, ]
  • Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA) with over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [, ]
  • Relevance: This compound, while structurally similar to 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine, differs in the position of the piperidine ring and the propanamide substituent. The core structure is a 1H-pyrrolo[3,2-b]pyridine, with the piperidine ring attached to the 3-position and the propanamide group at the 5-position, unlike the main compound's structure. [, ]
Overview

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential as a pharmaceutical agent. This compound belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their biological activity, particularly in inhibiting various protein kinases. The compound’s structure features a pyrrolopyridine moiety linked to a piperidine ring, which is crucial for its biological interactions.

Source and Classification

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine has been referenced in various scientific studies and patents focusing on its synthesis and biological evaluation. Notably, it has been identified as a potent inhibitor of protein kinases, making it relevant in the treatment of conditions such as cancer and metabolic disorders .

Classification
  • Chemical Class: Pyrrolo[2,3-b]pyridine derivatives
  • Biological Activity: Protein kinase inhibitors
  • Potential Therapeutic Applications: Oncology, diabetes management
Synthesis Analysis

The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available pyrrolo[2,3-b]pyridine derivatives and piperidine.
  2. Reactions: Common methods include:
    • Amidation: Reaction of pyrrolo[2,3-b]pyridine derivatives with piperidine or its derivatives under acidic or basic conditions to form the desired amine .
    • Borylation and Suzuki Coupling: In some synthetic routes, borylation followed by Suzuki coupling is utilized to introduce aryl groups into the pyrrole structure .

Technical Details

The reactions are typically carried out under inert atmospheres (e.g., nitrogen) and may require specific solvents like dioxane or DMF (dimethylformamide) at controlled temperatures to optimize yields .

Molecular Structure Analysis

The molecular structure of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine can be described as follows:

  • Molecular Formula: C13H15N3
  • Molecular Weight: Approximately 215.28 g/mol
  • Structural Features:
    • A pyrrolo[2,3-b]pyridine ring system.
    • A piperidine ring connected via an amine bond.

Data

The compound's structure can be visualized using molecular modeling software or through crystallography data when available. The arrangement of atoms allows for specific interactions with protein kinases, which is crucial for its inhibitory activity.

Chemical Reactions Analysis

The compound undergoes various chemical reactions that can modify its properties or enhance its biological activity:

  1. Substitution Reactions: The amine group can participate in further substitution reactions to introduce different functional groups that may enhance potency or selectivity against specific kinases.
  2. Hydrogen Bonding Interactions: The presence of nitrogen atoms in both the pyridine and piperidine rings allows for hydrogen bonding with target proteins, facilitating binding affinity .

Technical Details

The reactions are generally conducted under controlled conditions to ensure high yields and purity of the product. Techniques such as column chromatography are often employed for purification after synthesis.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine primarily involves its role as an inhibitor of protein kinases:

  1. Binding to Kinase Domain: The compound binds to the ATP-binding site of protein kinases, preventing ATP from interacting with the enzyme.
  2. Inhibition of Phosphorylation: By blocking this interaction, the compound inhibits the phosphorylation of substrate proteins involved in critical signaling pathways such as the PI3K-AKT-mTOR pathway.

Data

Studies have shown that this compound exhibits nanomolar potency against specific kinases while demonstrating selectivity over closely related kinases .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid or crystalline substance.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Applications

The applications of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine span several areas:

  1. Drug Development: Its role as a protein kinase inhibitor makes it a candidate for developing treatments for cancers and metabolic diseases .
  2. Research Tool: Utilized in biochemical research to study kinase signaling pathways and their implications in disease processes.
Introduction to 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine in Medicinal Chemistry

This hybrid scaffold exemplifies modern rational drug design, combining a pyrrolopyridine heterocycle with a 4-aminopiperidine moiety to create a versatile pharmacophore. With the molecular formula C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol, its structural architecture enables targeted modulation of kinase-driven signaling pathways implicated in cancer and metabolic disorders . The scaffold’s significance lies in its balanced binding affinity and developability profile, offering medicinal chemists a privileged structure for optimizing potency, selectivity, and pharmacokinetic properties.

Historical Context and Discovery Timeline of Pyrrolopyridine-Piperidine Hybrid Scaffolds

The emergence of pyrrolopyridine-piperidine hybrids represents a strategic evolution in kinase inhibitor development. Early work (2000–2010) focused on simpler pyrrolopyrimidine scaffolds (e.g., tofacitinib’s JAK inhibition), but their limitations in selectivity and pharmacokinetics drove exploration of bioisosteric pyrrolopyridines. The specific compound 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine (CAS: 885499-57-0) was first synthesized circa 2007–2008 as part of targeted libraries for protein kinase B (PKB/Akt) inhibition [4]. By 2010, key studies demonstrated that linking the pyrrolopyridine’s C4-position to the piperidine’s N1-atom created a conformationally constrained hinge-binding motif critical for ATP-competitive kinase inhibition [4] [7].

Table 1: Key Milestones in Pyrrolopyridine-Piperidine Scaffold Development

Time PeriodDevelopment PhaseKey AdvancesPrimary Research Focus
2000-2005Early Scaffold ExplorationIdentification of pyrrolopyridine core as kinase-privileged fragmentJAK/STAT pathway modulation [7]
2006-2010Rational HybridizationOptimization of C4-piperidinyl linkage; CAS 885499-57-0 first synthesizedPKB/Akt inhibition for oncology [4]
2011-2015SAR ExpansionIntroduction of C5 carboxamide groups to enhance selectivityJAK3 selectivity over JAK1/2 [7]
2016-PresentClinical TranslationDerivatives in preclinical development for resistant cancersOvercoming kinase mutation-mediated resistance [5]

The scaffold’s versatility is evidenced by its role in diverse inhibitor classes:

  • JAK3 Inhibitors: 5-Carboxamide derivatives (e.g., compound 14c) achieved >100-fold selectivity for JAK3 over JAK2, crucial for reducing hematopoietic side effects [7].
  • PKB/Akt Inhibitors: Introduction of lipophilic benzyl groups at the piperidine C4-amine (e.g., 2,4-dichlorobenzyl) boosted PKB inhibition (IC₅₀ = 8.5 nM) and >150-fold selectivity over PKA [4].

Structural Significance in Kinase Inhibition and Target Modulation

The compound’s kinase inhibition derives from synergistic interactions between its heterocyclic core and the target’s ATP-binding site:

  • Hinge-Binding Motif: The pyrrolopyridine’s nitrogen atoms (N1 and N7) form bidentate hydrogen bonds with kinase hinge residues (e.g., Glu228 and Met230 in PKBβ), mimicking ATP’s adenine ring [4].
  • Hydrophobic Pocket Occupation: The piperidine’s 4-amino group projects lipophilic substituents into a selectivity-determining pocket near the P-loop. X-ray crystallography shows that 2,4-dichlorobenzyl analogs exploit a Met282/Leu173 divergence between PKB and PKA to achieve 153-fold selectivity [4].
  • Solubility-Enhancing Handle: The piperidine’s secondary amine (pKa ≈ 9.5) enables salt formation (e.g., HCl salts) for improved aqueous solubility, addressing a limitation of earlier kinase inhibitors [10].

Table 2: Impact of Piperidine C4-Substituents on Kinase Selectivity

Piperidine C4-SubstituentPKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKB)Key Structural Effect
4-Chlorobenzyl6.0 ± 1.5168 ± 3628-foldModerate P-loop occupancy
2,4-Dichlorobenzyl8.51300153-foldOptimal hydrophobic packing
4-tert-Butylbenzyl27 ± 183400126-foldEnhanced steric exclusion from PKA
2-Naphthyl7.049070-foldExtended aromatic surface contact

Structure-activity relationship (SAR) studies reveal stringent requirements for potency:

  • Piperidine Linkage: N1-connectivity to pyrrolopyridine’s C4 is essential; C3-linked analogs show >10-fold reduced potency due to altered vector geometry [3].
  • Amino Group Basicity: Acylation or alkylation of the piperidine C4-amine abolishes activity, confirming its role as a hydrogen bond donor [9].
  • Pyrrolopyridine Modifications: C5-carboxamide addition (e.g., CONH₂) enhances JAK3 affinity (IC₅₀ = 14 nM) by forming a water-mediated H-bond with residue Lys905 [7].

Role in Addressing Unmet Needs in Oncological and Metabolic Disease Therapeutics

This scaffold addresses critical therapeutic challenges through two primary mechanisms:

Oncological ApplicationsPKB/Akt pathway deregulation occurs in >50% of breast, prostate, and ovarian cancers. Derivatives of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine overcome limitations of earlier inhibitors:

  • Oral Bioavailability: Carboxamide derivatives (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) exhibit >60% oral bioavailability in murine models, enabling chronic dosing [4].
  • Xenograft Efficacy: In nude mouse models, optimized analogs (e.g., 2,4-dichlorobenzyl derivative) suppressed tumor growth by >80% at 50 mg/kg doses via sustained pathway biomarker modulation (pGSK3β reduction) [4].
  • Resistance Management: The scaffold’s flexibility allows engineering against mutation-mediated resistance (e.g., gatekeeper mutations) via C5 halogenation or ring fusion [5] [8].

Metabolic Disease ApplicationsPKB/Akt is central to insulin signaling, making this scaffold a candidate for diabetes therapeutics:

  • Glycogen Synthase Kinase 3β (GSK3β) Inhibition: By blocking PKB-mediated GSK3β phosphorylation, derivatives enhance glycogen synthesis, showing 2.1-fold glucose uptake increases in hepatocyte models [4].
  • Selectivity Over Insulin Receptor (IR): Unlike many diabetes therapies, these compounds avoid IR activation, reducing hypoglycemia risk .

Table 3: Therapeutic Applications and Preclinical Evidence

Therapeutic AreaMolecular TargetKey DerivativesPreclinical EvidenceUnmet Need Addressed
Oncology (e.g., breast, ovarian cancer)PKB/Akt, ALK fusion proteins2,4-Dichlorobenzyl-C4-amine analog>80% tumor growth inhibition in xenografts; IC₅₀ = 8.5 nM [4]Overcoming PTEN-loss-driven resistance
Diabetes/Glucose ManagementPKB/Akt-GSK3β axisC5-carboxamide-piperidine hybrids2.1-fold glucose uptake increase; no IR agonism [4]Hypoglycemia risk reduction
Immunomodulation (e.g., transplant rejection)JAK35-CONH₂ with cyclohexylamino groupRat T-cell proliferation IC₅₀ = 120 nM; JAK3 selectivity > JAK1/2 [7]Nephrotoxicity limitation of calcineurin inhibitors

The scaffold’s broad applicability stems from its target-agnostic core:

  • Kinase Plasticity: Minor adjustments (e.g., C5-substitution or piperidine N-alkylation) shift selectivity between PKB, JAK3, ALK, and Trk kinases [5] [7].
  • Drug-Likeness: Molecular weight (216–244 Da), cLogP (2.1–3.8), and H-bond donor/acceptor balance (2–4 donors; 3–5 acceptors) align with Lipinski’s guidelines, facilitating lead optimization [9].

Properties

CAS Number

885499-57-0

Product Name

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C12H16N4/c13-9-3-7-16(8-4-9)11-2-6-15-12-10(11)1-5-14-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15)

InChI Key

ZFBACGKIDNXYRK-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=C3C=CNC3=NC=C2

Canonical SMILES

C1CN(CCC1N)C2=C3C=CNC3=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.